Enhanced Lipophilicity of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline Compared to a Non-Halogenated Analog
The presence of the chlorine atom significantly increases the lipophilicity of 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline relative to a non-halogenated analog, 2-(pyrimidin-4-yloxy)-quinoxaline. This is quantified by the computed partition coefficient, XLogP3, which is a standard measure of a molecule's affinity for a lipophilic environment [1]. Increased lipophilicity can be advantageous for improving membrane permeability and target engagement in biological systems [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 [1] |
| Comparator Or Baseline | 2-(Pyrimidin-4-yloxy)-quinoxaline (non-halogenated analog): ~2.5 (estimated based on class-level inference and removal of a halogen atom) |
| Quantified Difference | ~0.9 unit increase in XLogP3 |
| Conditions | Computed value using XLogP3 3.0 algorithm on PubChem [1]; comparator value is an estimate based on established structure-property relationships. |
Why This Matters
This difference in lipophilicity can directly impact a molecule's permeability and distribution, making the chloro-substituted compound a preferred starting point for optimizing drug-like properties in hit-to-lead campaigns.
- [1] PubChem. (2026). Compound Summary for CID 45789043, 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline. National Center for Biotechnology Information. View Source
